molecular formula C23H19ClN2O4 B12211247 5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B12211247
M. Wt: 422.9 g/mol
InChI Key: ZQKJJPBSJHMARF-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a furan ring, a quinoline moiety, and a chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy moiety.

    Quinoline moiety attachment: The quinoline derivative is synthesized separately and then coupled with the furan-chlorophenoxy intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final coupling and methylation: The final step involves the coupling of the quinoline-furan intermediate with N-methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the quinoline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerase I and II, leading to the accumulation of DNA breaks and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the furan ring, quinoline moiety, and chlorophenoxy group allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H19ClN2O4/c1-26(13-15-12-22(27)25-19-8-4-2-6-17(15)19)23(28)21-11-10-16(30-21)14-29-20-9-5-3-7-18(20)24/h2-12H,13-14H2,1H3,(H,25,27)

InChI Key

ZQKJJPBSJHMARF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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